molecular formula C15H13FN2O B12381705 7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one

7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one

Cat. No.: B12381705
M. Wt: 256.27 g/mol
InChI Key: SMTKPXKSQXDLCY-UHFFFAOYSA-N
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Description

7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one typically involves multi-step organic reactions. One common method starts with the preparation of the acridine core, followed by the introduction of the fluoro and aminoethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe for detecting various analytes.

    Biology: Employed in the study of cellular processes and as a fluorescent marker in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of 7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it may interact with enzymes and receptors, modulating their activity and affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-(2-aminoethyl)amino-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate: A quinoline derivative with similar structural features and applications in fluorescent sensing.

    Ethanolamine: A simpler compound with an aminoethyl group, used in various industrial applications.

Uniqueness

7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one stands out due to its unique combination of the acridine core, fluoro group, and aminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

7-(2-aminoethyl)-1-fluoro-10H-acridin-9-one

InChI

InChI=1S/C15H13FN2O/c16-11-2-1-3-13-14(11)15(19)10-8-9(6-7-17)4-5-12(10)18-13/h1-5,8H,6-7,17H2,(H,18,19)

InChI Key

SMTKPXKSQXDLCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C3=C(N2)C=CC(=C3)CCN

Origin of Product

United States

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